molecular formula C19H16N4O2S B11293463 7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11293463
M. Wt: 364.4 g/mol
InChI Key: NZLAQSPCOZJHSU-UHFFFAOYSA-N
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Description

7-(4-Methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound featuring a thiadiazolo-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step often starts with the reaction of a hydrazine derivative with a carbon disulfide source, forming a 1,3,4-thiadiazole ring.

    Formation of the Triazinone Core: The thiadiazole intermediate is then reacted with a suitable nitrile or amide to form the triazinone core.

    Substitution Reactions: The final compound is obtained by introducing the 4-methoxybenzyl and 4-methylphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazinone core, potentially converting it to a more reduced state.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde and 4-methylbenzoic acid.

    Reduction: Products may include reduced forms of the triazinone core.

    Substitution: Products depend on the substituents introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings, where specific chemical properties are desired.

Mechanism of Action

The mechanism of action of 7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Methoxybenzyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: Similar structure but lacks the 4-methyl group.

    7-Benzyl-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: Similar structure but lacks the 4-methoxy group.

Uniqueness

The presence of both the 4-methoxybenzyl and 4-methylphenyl groups in 7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one provides unique steric and electronic properties. These features can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C19H16N4O2S/c1-12-3-7-14(8-4-12)17-18(24)23-19(21-20-17)26-16(22-23)11-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

NZLAQSPCOZJHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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